4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is an organic compound with the molecular formula C14H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzaldehyde structure. This compound is typically a white to light yellow crystalline powder and is used as an important intermediate in the synthesis of various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde can be synthesized through the reaction of 4-trifluoromethylphenol with benzaldehyde. The reaction typically requires acidic conditions and an appropriate solvent to facilitate the process . The general reaction scheme is as follows:
Starting Materials: 4-trifluoromethylphenol and benzaldehyde.
Reaction Conditions: Acidic medium, suitable solvent (e.g., dichloromethane).
Procedure: The reactants are mixed and heated under reflux conditions to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(4-(Trifluoromethyl)phenoxy)benzoic acid.
Reduction: 4-(4-(Trifluoromethyl)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the phenoxy group.
4-Fluoro-3-phenoxybenzaldehyde: Contains a fluorine atom instead of a trifluoromethyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenoxy group provides additional sites for chemical modification .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORHXEHBGCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535690 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90035-20-4 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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